(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
This compound features a benzimidazole core fused with a four-membered azetidine ring, linked via a methanone group to a 2-phenyl-1,2,3-triazole moiety. The benzimidazole scaffold is widely recognized for its role in medicinal chemistry due to its bioisosteric similarity to purine bases, enabling interactions with biological targets such as kinases and GPCRs . The azetidine ring introduces conformational rigidity and metabolic stability, while the triazole group contributes to π-π stacking interactions and hydrogen bonding .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(17-10-20-25(23-17)14-6-2-1-3-7-14)24-11-13(12-24)18-21-15-8-4-5-9-16(15)22-18/h1-10,13H,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMDESXWIQOCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with imidazole and triazole moieties have been known to interact with various targets, including enzymes like aromatase and structures like tubulin.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit tubulin polymerization, suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it can be inferred that this compound might affect cell division and growth pathways.
Pharmacokinetics
It is mentioned that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent.
Result of Action
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines, suggesting potential antiproliferative activity.
Biological Activity
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel organic molecule that combines structural features from benzo[d]imidazole, azetidine, and triazole moieties. This unique composition suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The structure features:
- Benzimidazole moiety : Known for its various pharmacological properties.
- Azetidine ring : Imparts unique reactivity and biological interactions.
- Triazole group : Often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial : Potential to inhibit bacterial growth.
- Anticancer : Activity against various cancer cell lines.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Gene Expression Modulation : It could alter gene expression profiles in target cells, affecting cellular functions.
- Receptor Interaction : Binding to specific receptors may mediate physiological responses.
Anticancer Activity
A study assessed the anticancer properties of similar benzimidazole derivatives against human cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values in the low micromolar range . The mechanism involved apoptosis induction through mitochondrial pathways.
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazole-containing compounds. The results showed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research into anti-inflammatory activities highlighted that compounds with benzimidazole and triazole rings could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Recent studies have indicated that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
-
Anticancer Properties : Research indicates that it acts as a tubulin polymerization inhibitor, affecting the microtubule dynamics crucial for cancer cell proliferation. This results in significant antiproliferative activity against several human cancer cell lines, including:
- Prostate (DU-145)
- Lung (A549)
- Cervical (HeLa)
- Breast (MCF-7) .
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Synthesis and Preparation Methods
The synthesis of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves several steps:
- Formation of Benzimidazole Ring : This can be achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Azetidine Ring Formation : Cyclization reactions involving β-amino alcohols are used to synthesize the azetidine component.
- Coupling with Triazole Derivative : The final step involves coupling the benzimidazole and azetidine intermediates with a triazole derivative using coupling agents like EDCI in the presence of a base .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several pathogenic bacteria and fungi. It demonstrated potent antimicrobial activity comparable to established antibiotics, indicating its potential as an alternative treatment option for resistant strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a) Benzimidazole-Triazole Hybrids
- Example: 2-(3-Methyl-1,2,3-triazol-4-yl)-6-[[(2~{S})-2-pyridin-4-ylpyrrolidin-1-yl]methyl]-1~{H}-benzimidazole Structural Differences: Replaces the azetidine with a pyrrolidine (5-membered ring) and includes a pyridine substituent.
b) Fluorinated Benzimidazole-Triazole Derivatives
- Example : 2-(3-Fluoro-phenyl)-1-[1-(substituted-phenyl)-1H-[1,2,3]-triazol-4-yl-methyl)-1H-benzo[d]imidazole
- Structural Differences : Incorporates a fluorine atom on the benzimidazole phenyl group, absent in the target compound.
- Functional Impact : Fluorine increases electronegativity, enhancing binding affinity to hydrophobic pockets in enzymes.
c) Imidazole-Based Analogues
- Example: 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Structural Differences: Replaces benzimidazole with a simpler imidazole and naphthalene substituents.
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Predicted using fragment-based methods.
*Representative proton shifts from analogous compounds.
- Key Observations: The target compound’s azetidine likely reduces solubility compared to pyrrolidine analogues but improves metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
